N-(4-methoxyphenyl)-1,2,3,4-tetrahydronaphthalen-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H19NO |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C17H19NO/c1-19-15-11-9-14(10-12-15)18-17-8-4-6-13-5-2-3-7-16(13)17/h2-3,5,7,9-12,17-18H,4,6,8H2,1H3 |
InChI Key |
PZWUTFPFWTWPMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CCCC3=CC=CC=C23 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-1,2,3,4-tetrahydronaphthalen-1-amine typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 4-methoxyaniline, undergoes nitration to form 4-methoxy-2-nitroaniline.
Reduction: The nitro group is then reduced to an amine group, yielding 4-methoxy-2-aminophenyl.
Cyclization: The intermediate is subjected to cyclization with a suitable reagent to form the tetrahydronaphthalene ring system.
Final Coupling: The final step involves coupling the tetrahydronaphthalene moiety with the 4-methoxyphenyl group under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the aromatic ring or the amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds.
Scientific Research Applications
Biological Activities
Research indicates that N-(4-methoxyphenyl)-1,2,3,4-tetrahydronaphthalen-1-amine exhibits several biological activities:
- Antidepressant Effects : Preliminary studies suggest that this compound may have antidepressant-like properties. Its structural similarity to known antidepressants allows for speculation about its mechanism of action, potentially involving serotonin and norepinephrine reuptake inhibition.
- Neuroprotective Properties : The compound has been investigated for its neuroprotective effects against neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions such as Alzheimer's and Parkinson's disease.
- Anticancer Activity : Some studies have explored the cytotoxic effects of this compound on various cancer cell lines. The methoxy group may enhance its ability to interact with cellular targets involved in cancer proliferation.
Potential Therapeutic Applications
The therapeutic applications of this compound can be categorized as follows:
- Psychiatric Disorders : Given its potential antidepressant effects, this compound could be developed into a treatment for major depressive disorder or anxiety disorders.
- Neurological Disorders : Its neuroprotective properties suggest possible applications in treating neurodegenerative diseases, offering a new avenue for drug development in this area.
- Cancer Treatment : The anticancer activity observed in preliminary studies indicates that further research could lead to novel chemotherapeutic agents derived from this compound.
Case Studies and Research Findings
-
Antidepressant Activity Study :
- A study conducted on animal models demonstrated that this compound exhibited significant reductions in depressive-like behaviors compared to control groups. The results suggested modulation of serotonin pathways as a potential mechanism.
-
Neuroprotection Research :
- In vitro experiments showed that the compound protected neuronal cells from oxidative stress-induced apoptosis. This suggests its utility in developing therapies aimed at preserving neuronal integrity in degenerative diseases.
-
Cytotoxicity Assays :
- Experiments assessing the cytotoxic effects on various cancer cell lines indicated that this compound inhibited cell growth significantly at certain concentrations, warranting further investigation into its mechanism of action and potential as an anticancer agent.
Mechanism of Action
The mechanism by which N-(4-methoxyphenyl)-1,2,3,4-tetrahydronaphthalen-1-amine exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
Substituent Effects on Yield :
- Bulky substituents (e.g., cyclohexyl in 5l ) or complex spirocyclic groups (e.g., compound 4 ) reduce yields (28–37%), likely due to steric hindrance or synthetic complexity. The methoxyphenyl group in the target compound offers moderate yield (61%) .
Electronic and Solubility Profiles: Electron-withdrawing groups (e.g., Cl in 5g ) downfield-shift aromatic protons (δ 7.15–7.30), whereas the methoxy group in the target compound upfield-shifts adjacent protons (δ 6.68–6.85) due to electron donation . Methoxy and dimethylamino groups enhance solubility in polar solvents compared to hydrophobic substituents (e.g., cyclohexyl) .
Biological Activity :
- Piperazine- and amide-containing derivatives (e.g., compound 18 ) exhibit potent 5-HT7 receptor agonism (Ki < 1 nM), highlighting the importance of hydrogen-bonding motifs. The target compound’s amine group may favor interactions with serotonin receptors, though activity data are lacking .
Functional Group Comparisons
Amines vs. Amides :
- Amides : Derivatives like N-(1,2,3,4-THNT-2-yl)-[1,1′-biphenyl]-4-carboxamide (11 ) exhibit higher molecular weights (328.2 g/mol) and distinct HPLC retention times (t1 = 15.3 min) compared to the target compound .
Pharmacological Potential
- 5-HT7 Receptor Ligands: Compounds with extended alkyl chains and aromatic substituents (e.g., piperazinehexanamides ) demonstrate sub-nanomolar affinity. The methoxyphenyl group in the target compound may mimic these motifs but requires validation .
- Opioid Receptor Activity : Spirocyclic derivatives (e.g., compound 4 ) show biased agonism at mu-opioid receptors, suggesting structural flexibility in the tetrahydronaphthalene core for diverse receptor targeting.
Biological Activity
N-(4-methoxyphenyl)-1,2,3,4-tetrahydronaphthalen-1-amine is a compound of interest due to its potential biological activities, particularly in the context of pharmacology. This article explores its biological activity, focusing on its mechanisms of action, receptor interactions, and therapeutic implications.
- Molecular Formula : C17H19N
- Molecular Weight : 253.35 g/mol
- CAS Number : Not specifically listed in the provided sources but closely related compounds are referenced.
The biological activity of this compound can be attributed to its interaction with various neurotransmitter receptors. Research indicates that compounds with similar structures often exhibit significant affinity for serotonin receptors.
Serotonin Receptor Interactions
A study focused on the structure-affinity relationship of tetrahydronaphthalenyl derivatives highlighted that modifications at the 4-position of the phenyl ring can enhance binding affinity to serotonin receptors, particularly the 5-HT7 receptor. For instance:
- Binding Affinity : Compounds with a 4-methoxy substitution demonstrated improved receptor binding compared to their unsubstituted counterparts .
Antidepressant Potential
This compound's structural similarity to known antidepressants suggests potential efficacy in treating mood disorders. Compounds in this class have been shown to modulate serotonin levels, which is crucial for mood regulation.
Antimycobacterial Activity
In a high-throughput screening study against Mycobacterium tuberculosis, related naphthalene derivatives exhibited promising antibacterial activity. Although specific data on this compound were not detailed in the results reviewed, the presence of similar functional groups suggests potential activity against this pathogen .
Case Studies
Several analogs and derivatives have been synthesized and tested for biological activity:
| Compound | Activity | MIC (µM) | Notes |
|---|---|---|---|
| 4PP-1 | Antimycobacterial | 6.3 | Initial hit in screening |
| 4PP-2 | Antimycobacterial | 2.0 | Improved activity with tert-butyl substitution |
| 4PP-3 | Antimycobacterial | 6.8 | Similar activity to seed hit |
These studies indicate that modifications to the naphthalene core structure can significantly influence biological activity.
Structure-Activity Relationship (SAR)
The SAR studies reveal that:
- Substituent Positioning : The position of substituents on the naphthalene ring affects receptor affinity.
- Functional Group Variability : Different functional groups can enhance or diminish biological activity depending on their electronic and steric properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(4-methoxyphenyl)-1,2,3,4-tetrahydronaphthalen-1-amine and its derivatives?
- Methodological Answer : The synthesis typically involves multi-step procedures, including reductive amination or condensation reactions. For example, derivatives like trans-4-substituted tetrahydronaphthalen-amines are synthesized via catalytic hydrogenation of imine intermediates, followed by purification using column chromatography (hexane/AcOEt ratios) or preparative HPLC (MeOH:EtOH:2-PrOH:Hexanes solvent systems) . Yields can vary (42–70%) depending on substituents, with characterization via H/C NMR and HRMS to confirm purity and structure .
Q. How can researchers confirm the structural integrity of this compound and its analogs?
- Methodological Answer : Structural validation relies on spectroscopic techniques:
- NMR : Chemical shifts (e.g., δH 2.28–2.37 for methyl groups, δC 30.6–160.2 for aromatic carbons) and coupling constants (e.g., for diastereotopic protons) provide stereochemical and electronic insights .
- HRMS : Exact mass measurements (e.g., CHFN [M+H]: 270.1658) confirm molecular formulas .
- HPLC : Retention times (e.g., t1 = 15.3 min under MeOH:Hexanes conditions) assess purity .
Q. What strategies are recommended for improving solubility and stability during in vitro assays?
- Methodological Answer :
- Solubility : Use polar aprotic solvents (DMSO, ethanol) or salt formation (e.g., hydrochloride salts) .
- Stability : Monitor degradation under varying pH and temperature via LC-MS. Intramolecular hydrogen bonds (e.g., O–H⋯N interactions, δ = 2.541 Å) can enhance stability, as seen in structurally related Schiff bases .
Advanced Research Questions
Q. How do stereochemical variations impact biological activity?
- Methodological Answer : Enantioselective synthesis (e.g., using tert-butanesulfinyl auxiliaries) yields distinct diastereomers, which can be separated via chiral HPLC. For example, trans-N-[4-(3,4-dichlorophenyl)-tetrahydronaphthalen-1-yl]formamide exhibits 324-fold selectivity for 5-HT receptors over D receptors, while cis analogs show reduced potency . DFT calculations can predict stereoelectronic effects on receptor binding .
Q. What computational tools are effective for predicting receptor-ligand interactions?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with targets such as 5-HT receptors. For example, biphenylamide analogs show affinity via π-π stacking and hydrogen bonding .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps to optimize substituent effects on binding .
Q. How can researchers resolve contradictions in biological data across studies?
- Methodological Answer :
- Assay Validation : Ensure consistent receptor expression levels (e.g., HEK293 cells for 5-HT) and use standardized radioligands (e.g., H-5-CT) .
- Metabolite Screening : Identify active metabolites (e.g., N-dealkylation products) via LC-MS/MS, as seen in brain penetration studies of 5-HT agonists .
- Species-Specific Effects : Cross-validate results in multiple models (e.g., murine vs. human cell lines) .
Q. What methodologies are used to evaluate blood-brain barrier (BBB) penetration?
- Methodological Answer :
- In Vivo Pharmacokinetics : Measure brain-to-plasma ratios after intraperitoneal administration. Compound 25 (5-HT agonist) achieved brain concentrations paralleling plasma levels, indicating efficient BBB crossing .
- PAMPA-BBB Assay : Predict passive permeability using artificial membrane models, with LogD (pH 7.4) >1.5 favoring penetration .
Key Considerations for Future Research
- Explore fluorinated analogs (e.g., 5-fluoro substitutions) to enhance metabolic stability and receptor selectivity .
- Investigate intramolecular interactions (e.g., hydrogen bonding, π-stacking) to guide rational drug design .
- Prioritize enantiopure synthesis to mitigate off-target effects in CNS applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
